molecular formula C23H29NO3 B2519851 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1251562-55-6

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2519851
CAS RN: 1251562-55-6
M. Wt: 367.489
InChI Key: IJKGIBDPRZXXTC-UHFFFAOYSA-N
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Description

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as PMK-BM or PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (ecstasy). Although PMK-BM has no approved medical or industrial uses, it is commonly used as a precursor in the synthesis of MDMA, a popular recreational drug that is known for its euphoric and empathogenic effects. In We will also discuss the future directions for research on PMK-BM.

Scientific Research Applications

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been the focus of several scientific studies due to its use as a precursor in the synthesis of MDMA. Researchers have investigated various aspects of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, including its chemical properties, stability, and reactivity. Additionally, studies have been conducted to develop new methods for the synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one and to optimize existing methods for increased yield and purity.

Mechanism of Action

The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not well understood, but it is believed to act as a prodrug for MDMA. 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is converted to MDP2P, which is then further metabolized to MDMA in the body. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and other physiological functions. This increase in neurotransmitter release is believed to be responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and physiological effects:
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one itself has no known biochemical or physiological effects, as it is not active in the body. However, its metabolite, MDMA, has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle cramping, and other adverse effects. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is commonly used in the illicit production of MDMA, but it also has potential applications in the laboratory. Its use as a precursor in the synthesis of MDMA allows researchers to study the effects of MDMA in a controlled environment. However, the use of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one in lab experiments is limited by its illegality and potential for abuse. Additionally, the synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one requires specialized equipment and knowledge of organic chemistry, which may limit its accessibility to researchers.

Future Directions

Future research on 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one could focus on developing new methods for its synthesis that are more efficient and sustainable. Additionally, studies could be conducted to investigate the effects of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one and its metabolites on the body and brain. This research could help to better understand the mechanism of action of MDMA and its potential therapeutic applications. Finally, research could be conducted to develop new treatments for MDMA abuse and addiction.

Synthesis Methods

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is typically synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone) using reagents such as potassium permanganate or chromium trioxide. MDP2P is then reacted with benzyl chloride to yield 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, or 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one.

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKGIBDPRZXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one

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